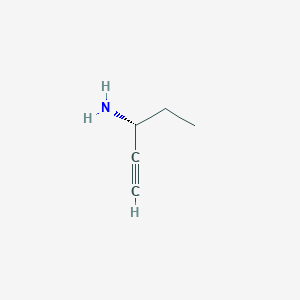
(3R)-Pent-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-Pent-1-yn-3-amine is an organic compound with the molecular formula C5H9N. It is a chiral amine with an alkyne functional group, making it an interesting subject for various chemical reactions and applications. The compound’s structure includes a triple bond between the first and second carbon atoms and an amine group attached to the third carbon atom, which is in the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Pent-1-yn-3-amine can be achieved through several methods. One common approach involves the alkylation of propargylamine with an appropriate alkyl halide under basic conditions. Another method includes the reduction of a nitrile precursor using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may be employed to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R)-Pent-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, alkenes, alkanes, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-Pent-1-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism by which (3R)-Pent-1-yn-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the alkyne group can participate in π-π stacking and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-Pent-1-yn-3-amine: The enantiomer of (3R)-Pent-1-yn-3-amine, differing in the configuration at the third carbon atom.
Propargylamine: A simpler amine with a similar alkyne functional group but lacking the chiral center.
Pent-1-yne: An alkyne without the amine group, used for comparison in reactivity studies.
Uniqueness
This compound is unique due to its chiral center and the presence of both an alkyne and an amine functional group
Properties
CAS No. |
50285-39-7 |
|---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.13 g/mol |
IUPAC Name |
(3R)-pent-1-yn-3-amine |
InChI |
InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3/t5-/m0/s1 |
InChI Key |
MSNZFDLOGHAYJE-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H](C#C)N |
Canonical SMILES |
CCC(C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















